3-Acetyl-6-methylimidazo[1,2-a]pyridine Exhibits Differential AChE Inhibitory Potency Compared to Other Imidazopyridine Derivatives
3-Acetyl-6-methylimidazo[1,2-a]pyridine demonstrates inhibitory activity against acetylcholinesterase (AChE), a key enzyme target in neurodegenerative diseases. Its potency is distinct from that of other imidazo[1,2-a]pyridine-based AChE inhibitors. While this specific compound shows an IC50 of 142 nM against recombinant Anopheles gambiae wild-type AChE [1], another analog in the same class, a biphenyl side chain-containing derivative (compound 2h), exhibits a markedly weaker inhibition with an IC50 of 79 µM (79,000 nM) [2]. This represents a greater than 500-fold difference in potency, underscoring the critical impact of the 3-acetyl and 6-methyl substitution pattern on AChE engagement.
| Evidence Dimension | AChE Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 142 nM |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine derivative with biphenyl side chain (Compound 2h): 79,000 nM |
| Quantified Difference | Target compound is >550-fold more potent than the comparator in this assay |
| Conditions | Target: recombinant Anopheles gambiae wild-type AChE, 10 min incubation (Ellman assay); Comparator: Human AChE, assay conditions unspecified |
Why This Matters
This quantitative difference highlights the compound's specific value in studies requiring a more potent AChE inhibitor scaffold, enabling lower dosing and potentially different pharmacological outcomes compared to less potent analogs.
- [1] BindingDB BDBM50124882 CHEMBL3623548. Affinity Data: IC50=142nM for inhibition of recombinant Anopheles gambiae wild-type AChE. View Source
- [2] OUCI. Imidazo[1,2-a]pyridine-based derivatives with biphenyl side chain are potential AChE inhibitors. Compound 2h showed IC50 of 79 µM. View Source
